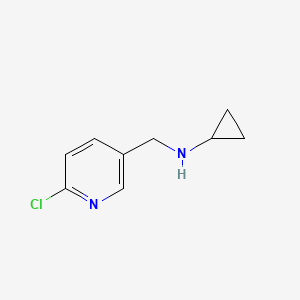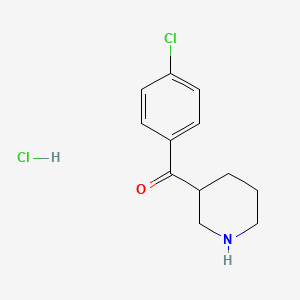![molecular formula C6H4Cl2N4 B597925 4,6-Dichlor-3-methyl-1H-pyrazolo[3,4-D]pyrimidin CAS No. 1211522-68-7](/img/structure/B597925.png)
4,6-Dichlor-3-methyl-1H-pyrazolo[3,4-D]pyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-D]pyrimidine core substituted with chlorine atoms at the 4 and 6 positions and a methyl group at the 3 position. The presence of these substituents imparts distinct chemical properties and biological activities to the compound.
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, showing promising cytotoxic activities against various cancer cell lines.
Biological Research: It is used as a molecular probe to study enzyme inhibition and cell cycle regulation.
Pharmaceutical Development: The compound serves as a lead structure for the development of new therapeutic agents targeting cancer and other diseases.
Industrial Applications: It is utilized in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
Target of Action
The primary target of 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation . The compound fits well into the CDK2 active site, forming essential hydrogen bonds with Leu83 .
Biochemical Pathways
By inhibiting CDK2, 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine affects the cell cycle progression pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition can disrupt the normal cell cycle, leading to a halt in cell proliferation .
Result of Action
The inhibition of CDK2 by 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
Action Environment
The action, efficacy, and stability of 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine can be influenced by various environmental factors. It’s important to note that the storage temperature for this compound is recommended to be in a refrigerator , suggesting that temperature could play a role in its stability.
Biochemische Analyse
Biochemical Properties
4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to the arrest of cell cycle progression . The compound interacts with CDK2 through essential hydrogen bonding with Leu83, a key residue in the active site of the enzyme .
Cellular Effects
In cellular studies, 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine has shown significant cytotoxic activities against various cell lines . It has been observed to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . The compound also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells .
Molecular Mechanism
The molecular mechanism of action of 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine involves the inhibition of CDK2, leading to the arrest of cell cycle progression . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction results in the inhibition of the enzyme, thereby affecting the cell cycle.
Temporal Effects in Laboratory Settings
The compound has shown significant inhibitory activity against CDK2 over time, suggesting its stability and long-term effects on cellular function .
Metabolic Pathways
Given its inhibitory activity against CDK2, it may be involved in pathways related to cell cycle regulation .
Subcellular Localization
Given its interaction with CDK2, it may be localized in regions of the cell where this enzyme is present .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of enaminonitrile with urea in the presence of acetic acid, followed by chlorination using phosphorus oxychloride (POCl3) and diethylisopropylamine . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization Reactions: The pyrazolo[3,4-D]pyrimidine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, thiols, and alcohols, as well as oxidizing and reducing agents such as hydrogen peroxide and sodium borohydride . Reaction conditions, including temperature, solvent, and catalyst, are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while oxidation reactions can produce corresponding oxides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar biological activities.
Thioglycoside Derivatives: Compounds with a similar core structure but different substituents, showing varied biological activities.
Uniqueness
4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potent CDK2 inhibitory activity and ability to induce apoptosis in cancer cells make it a valuable compound for medicinal chemistry research .
Eigenschaften
IUPAC Name |
4,6-dichloro-3-methyl-2H-pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N4/c1-2-3-4(7)9-6(8)10-5(3)12-11-2/h1H3,(H,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVYWHRLGFPXMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)N=C(N=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680978 |
Source


|
| Record name | 4,6-Dichloro-3-methyl-2H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211522-68-7 |
Source


|
| Record name | 4,6-Dichloro-3-methyl-2H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4H-Benzo[4,5]imidazo[1,2-b]pyrazol-3-amine](/img/structure/B597842.png)









![Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate](/img/structure/B597858.png)



